(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester
Description
(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and an ethyl ester moiety. The Boc group serves as a protective group for amines during organic synthesis, enabling selective reactivity in multi-step processes. This compound is a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision, such as protease inhibitors or anticoagulants .
Properties
IUPAC Name |
ethyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-VWYCJHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111555 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392745-66-2 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester, commonly known as a Boc-protected amino acid derivative, has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This compound serves as an intermediate in the synthesis of various bioactive molecules and is studied for its implications in enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₅NO₅, with a molecular weight of 285.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and an ethyl ester on the carboxylic acid function, which enhances its stability and reactivity in synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 285.36 g/mol |
| CAS Number | 1210348-16-5 |
| Stereochemistry | (1R,3S,4S) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl and amino groups are critical for modulating various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are involved in inflammatory responses and other pathological conditions.
- Protein Interactions : Its unique structure allows it to engage in significant protein-ligand interactions, which can alter protein function.
Research Findings
Recent studies have investigated the anti-inflammatory properties of derivatives similar to this compound. For instance, compounds derived from quinic acid have demonstrated notable NF-kB inhibitory activity, suggesting a potential pathway for the compound's biological effects:
- NF-kB Inhibition : Compounds similar to this compound have shown IC50 values indicating effective inhibition of NF-kB pathways at micromolar concentrations .
Study on Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored various Boc-protected amino acids and their derivatives for anti-inflammatory activity. The results indicated that modifications at the hydroxyl group could enhance or diminish this activity:
- Compound KZ-41 : A derivative with a similar structure exhibited an IC50 of 2.83±1.76 µM against NF-kB, highlighting the importance of structural nuances in determining biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | Not yet determined | Potential anti-inflammatory |
| KZ-41 | 2.83±1.76 | NF-kB inhibition |
| (1R,3S,4R)-4-amino-3-hydroxy-cyclohexanecarboxylic acid ethyl ester | TBD | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
- CAS : 365997-33-7
- Molecular Formula: C₁₄H₂₅NO₅
- Key Differences: Stereochemistry: The hydroxyl and Boc-amino groups are in the 4- and 3-positions, respectively, with inverted stereochemistry (1S,3R,4R) compared to the target compound (1R,3S,4S). Physical Properties:
- Density: 1.12 g/cm³ (predicted)
- Melting Point: 93–95°C
- LogP: 1.99 (indicating moderate lipophilicity) .
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Functional Group Variations
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
- CAS : 1210348-23-4
- Key Differences: Additional free amino group at the 4-position, increasing reactivity for further derivatization (e.g., peptide coupling) .
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
- CAS : 2165650-19-9
- Molecular Formula : C₉H₁₅FO₃
- Key Differences: Fluorine replaces the Boc-amino group, altering electronic properties and metabolic stability. Reduced steric hindrance compared to Boc-protected analogs .
Ring Size and Conformational Analogs
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid
- CAS : 298716-03-7
- Conjugated double bond increases reactivity for Diels-Alder or click chemistry applications .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
